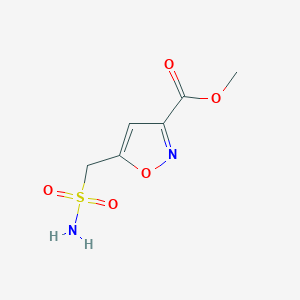

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDPOZAWHMLHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in drug discovery and development. The narrative delves into the strategic rationale behind the chosen synthetic pathway, offering detailed, step-by-step protocols for the key transformations. This document is intended for an audience of researchers, scientists, and drug development professionals, providing not only a reproducible synthetic route but also the underlying chemical principles and experimental considerations. All protocols are designed to be self-validating, with in-text citations to authoritative sources supporting the core mechanistic claims.

Introduction and Significance

The 1,2-oxazole (isoxazole) scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in medicinal chemistry for the design of enzyme inhibitors, receptor antagonists, and various therapeutic agents. The incorporation of a sulfonamide moiety, another critical pharmacophore, often enhances the pharmacological profile of a molecule by improving its binding affinity, solubility, and pharmacokinetic properties.[2][3]

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate emerges as a compound of interest at the intersection of these two vital chemical functionalities. Its structure suggests potential applications as an inhibitor of enzymes such as carbonic anhydrases or as a building block for more complex drug candidates.[2][3] This guide provides a detailed exposition of a reliable and efficient synthetic route to this target molecule, empowering researchers to access this compound for further investigation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (I), suggests a disconnection at the sulfonamide and the isoxazole core.

The most direct approach to the sulfonamide group is through the amination of a corresponding sulfonyl chloride (II). This sulfonyl chloride can be envisioned as arising from the chlorosulfonation of a suitable precursor, such as a thiol or, more conveniently, from the corresponding alkyl chloride (III). This key intermediate, Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate, therefore, becomes a critical building block in our synthetic strategy.

The isoxazole ring itself is classically formed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] This highly efficient and regioselective transformation allows for the direct construction of the 3,5-disubstituted isoxazole core. Therefore, the synthesis of intermediate (III) can be achieved through the reaction of a nitrile oxide bearing a chloromethyl group with an appropriate alkyne.

Based on this analysis, a two-part synthetic strategy is proposed:

-

Part 1: Synthesis of the Key Intermediate, Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate. This will be achieved through a 1,3-dipolar cycloaddition reaction.

-

Part 2: Conversion of the Chloromethyl Intermediate to the Final Sulfonamide Product. This will involve a two-step process of converting the alkyl chloride to a sulfonyl chloride, followed by amination.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate (III)

The cornerstone of this synthesis is the regioselective 1,3-dipolar cycloaddition of chloroacetonitrile oxide with methyl propiolate.[1][4][5] The nitrile oxide is generated in situ from chloroacetaldoxime to avoid its dimerization and decomposition.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Chloroacetaldoxime | 93.51 | 10.0 g | 0.107 |

| Methyl propiolate | 84.07 | 9.0 g (8.6 mL) | 0.107 |

| N-Chlorosuccinimide (NCS) | 133.45 | 14.3 g | 0.107 |

| Triethylamine (Et3N) | 101.19 | 11.9 g (16.4 mL) | 0.118 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroacetaldoxime (10.0 g, 0.107 mol) and N-Chlorosuccinimide (14.3 g, 0.107 mol) in dichloromethane (150 mL).

-

Formation of Hydroximoyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triethylamine (11.9 g, 0.118 mol) in dichloromethane (50 mL) dropwise over 30 minutes. The formation of the intermediate hydroximoyl chloride is indicated by a slight color change.

-

Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture at 0 °C, add methyl propiolate (9.0 g, 0.107 mol) in one portion. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate as a pale yellow oil.

Expected Yield: 65-75%

Causality and Insights: The use of NCS is a standard and effective method for the in situ generation of the hydroximoyl chloride, which is the immediate precursor to the nitrile oxide. Triethylamine acts as a base to facilitate the elimination of HCl to form the reactive nitrile oxide dipole. The regioselectivity of the cycloaddition is governed by frontier molecular orbital theory, leading predominantly to the desired 3,5-disubstituted isoxazole.

Part 2: Synthesis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (I)

This part of the synthesis involves the conversion of the chloromethyl group to the final sulfamoylmethyl functionality. This is achieved in a two-step sequence: conversion to the sulfonyl chloride followed by amination.

Step 2a: Synthesis of Methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate (II)

A reliable method for converting alkyl chlorides to sulfonyl chlorides involves reaction with a sulfite salt to form a sulfonate, which is then converted to the sulfonyl chloride.[6][7]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate (III) | 177.57 | 10.0 g | 0.056 |

| Sodium sulfite (Na2SO3) | 126.04 | 7.8 g | 0.062 |

| Phosphorus pentachloride (PCl5) | 208.24 | 12.9 g | 0.062 |

| Water | 18.02 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Step-by-Step Protocol:

-

Formation of the Sulfonate Salt: In a 250 mL round-bottom flask, dissolve Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate (10.0 g, 0.056 mol) in a mixture of water (50 mL) and ethanol (50 mL). Add sodium sulfite (7.8 g, 0.062 mol) and reflux the mixture for 6-8 hours.

-

Isolation of the Sulfonate Salt: After cooling, remove the solvent under reduced pressure. The resulting solid sodium salt is used in the next step without further purification.

-

Chlorosulfonation: To the crude sodium sulfonate salt, carefully add phosphorus pentachloride (12.9 g, 0.062 mol) in portions at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtration, the solvent is removed under reduced pressure to yield Methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate as a crude oil, which can be used in the next step without further purification.

Expected Yield: 50-60% (over two steps)

Step 2b: Synthesis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (I)

The final step is the amination of the sulfonyl chloride with ammonia.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate (II) | 241.64 | (from previous step) | ~0.031 |

| Ammonium hydroxide (28% aq. solution) | 35.05 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Step-by-Step Protocol:

-

Amination: Dissolve the crude Methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate in dichloromethane (50 mL) and cool to 0 °C. Add concentrated ammonium hydroxide solution (50 mL) dropwise with vigorous stirring.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Separate the organic layer. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate as a solid.

Expected Yield: 70-80%

Visualization of the Synthetic Workflow

Sources

- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]

Strategic Utilization of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of metalloenzyme inhibitors relies heavily on bifunctional building blocks that offer both a robust pharmacophore and a versatile handle for late-stage diversification. Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (CAS: 2287302-55-8) [1] has emerged as a highly strategic scaffold in this domain. Featuring a rigid isoxazole core, a primary sulfonamide zinc-binding group (ZBG), and an orthogonal methyl ester handle, this compound is particularly valuable in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors targeting both human tumor-associated isoforms (hCA IX/XII) and bacterial variants (e.g., Mycobacterium tuberculosis β-CAs)[2].

This technical guide dissects the physicochemical properties, mechanistic rationale, and field-proven synthetic protocols for leveraging this building block in advanced drug discovery workflows.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is summarized below:

| Property | Value | Structural / Mechanistic Implication |

| IUPAC Name | Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate | Defines the 1,2-oxazole (isoxazole) regiochemistry. |

| CAS Registry Number | 2287302-55-8 | Unique identifier for procurement and database tracking[3]. |

| Molecular Formula | C₆H₈N₂O₅S | Indicates a highly functionalized, low-molecular-weight scaffold. |

| Molecular Weight | 220.20 g/mol | Highly ligand-efficient; leaves ample room for "tail" additions without violating Lipinski's Rule of 5. |

| H-Bond Donors | 1 | Provided by the primary sulfonamide (-SO₂NH₂), essential for target binding. |

| H-Bond Acceptors | 6 | Enables complex hydrogen-bonding networks within enzyme active sites. |

| Rotatable Bonds | 3 | Balances structural rigidity (isoxazole) with conformational flexibility (methylene spacer). |

Mechanistic Rationale in Drug Design

As an application scientist, selecting a scaffold is never arbitrary; it is an exercise in geometric and electronic causality. The architecture of CAS 2287302-55-8 is designed to exploit the "Tail Approach" in enzyme inhibition[2].

-

The Methylene Spacer (-CH₂-): Unlike direct aryl sulfonamides (e.g., celecoxib), the aliphatic spacer between the 1,2-oxazole ring and the sulfonamide introduces critical rotational freedom. This allows the primary sulfonamide to adopt the optimal tetrahedral geometry required to coordinate the Zn²⁺ ion in the deep catalytic cleft of metalloenzymes, minimizing steric clash from the heterocyclic core.

-

The 1,2-Oxazole (Isoxazole) Core: This five-membered heterocycle acts as a rigid, bioisosteric spacer[4]. It positions itself at the boundary between the hydrophobic and hydrophilic halves of the carbonic anhydrase active site, stabilizing the ligand-enzyme complex through dipole interactions and π -stacking.

-

The C3-Methyl Carboxylate Handle: The ester at the 3-position serves as an orthogonal diversification point. It remains stable during the initial synthesis of the core but can be selectively saponified and coupled with various amines. This allows researchers to build extended "tails" that probe the outer rim of the enzyme's active site, which is the primary driver of isoform selectivity (e.g., distinguishing between off-target hCA I/II and therapeutic target hCA IX)[5].

Visualizing the Pharmacological Pathway

The following diagram illustrates the logical flow from the structural components of the building block to its ultimate pharmacological application.

Pharmacological workflow of CAS 2287302-55-8 from structural motifs to target selectivity.

Experimental Workflows: The "Tail Approach" Functionalization

To utilize this building block effectively, the methyl ester must be converted into a diverse array of amides. The protocol below outlines a self-validating, two-phase system designed to maximize yield while preserving the integrity of the base-sensitive isoxazole core.

Phase 1: Mild Saponification of the Ester

Causality Check: Isoxazoles are prone to base-catalyzed ring-opening (forming cyanoketones) under harsh conditions. Therefore, Lithium Hydroxide (LiOH) is strictly preferred over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating hydrolysis without requiring excessive hydroxide concentrations.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration). The mixed solvent system ensures complete solubility of both the organic starting material and the inorganic base.

-

Hydrolysis: Add 1.5 equivalents of LiOH·H₂O in a single portion at 0 °C. Stir the reaction mixture, allowing it to slowly warm to ambient temperature over 2 hours.

-

Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot and the appearance of a baseline-hugging acid spot validates complete conversion.

-

Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and wash once with Ethyl Acetate to remove non-polar impurities.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. The target 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Phase 2: EDCI/HOBt-Mediated Amide Coupling

Causality Check: For heteroaromatic carboxylic acids, standard carbodiimide coupling (EDCI) paired with an auxiliary nucleophile (HOBt) is highly efficient. EDCI is chosen because its urea byproduct is water-soluble, allowing for a seamless aqueous workup that avoids the tedious chromatography often required with DCC.

Step-by-Step Methodology:

-

Activation: Suspend 1.0 eq of the synthesized carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDCI·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to form the active OBt-ester.

-

Coupling: Add 1.1 eq of the desired primary or secondary amine (the "tail"), followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts and drive the reaction.

-

Reaction: Stir at room temperature for 12–16 hours under an inert N₂ atmosphere.

-

Validation & Isolation: Quench the reaction by pouring it into a 5% aqueous NaHCO₃ solution. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over Na₂SO₄, filter, and concentrate. The resulting functionalized sulfonamide is typically >90% pure and ready for biological assaying.

References

-

National Institutes of Health (NIH). "Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases." PMC Archive. URL: [Link]

-

Arabian Journal of Chemistry. "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry." Elsevier. URL: [Link]

-

ACS Publications. "Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles." The Journal of Organic Chemistry. URL: [Link]

Sources

- 1. CAS: 2287302-55-8 | CymitQuimica [cymitquimica.com]

- 2. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS: 2287302-55-8 | CymitQuimica [cymitquimica.com]

- 4. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

IUPAC name for Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

An in-depth technical analysis of the structural logic, chemical synthesis, and pharmacological utility of the isoxazole-sulfonamide building block.

Executive Summary

The compound Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (CAS: 2287302-55-8) represents a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Combining an isoxazole core with a primary sulfonamide pharmacophore, this molecule serves as a critical intermediate in the development of selective enzyme inhibitors and receptor antagonists. This whitepaper deconstructs the formal IUPAC nomenclature of the compound, elucidates its pharmacological relevance, and provides a self-validating, causally-driven experimental workflow for its de novo synthesis.

IUPAC Nomenclature and Structural Deconstruction

The systematic naming of organic compounds is governed by the rules established in the Nomenclature of Organic Chemistry, commonly referred to as the IUPAC Blue Book[1],[2]. The name "Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate" provides an unambiguous, absolute definition of the molecule's topology.

-

Methyl ... carboxylate : This designates the principal functional group as an ester. It indicates that the molecule is derived from the condensation of a carboxylic acid with methanol.

-

1,2-oxazole : This defines the parent heterocycle using the Hantzsch–Widman nomenclature system[3]. The prefix "oxa-" denotes oxygen (assigned position 1 due to its higher priority), and "aza-" denotes nitrogen (position 2). The "-ole" suffix indicates a five-membered, fully unsaturated ring[4]. While "isoxazole" is a widely retained trivial name, "1,2-oxazole" is the strictly systematic designation[4].

-

3-carboxylate : The ester carbonyl carbon is directly bonded to position 3 of the 1,2-oxazole ring. Numbering begins at the oxygen atom and proceeds toward the nitrogen atom to give the heteroatoms the lowest possible locants (1 and 2).

-

5-(sulfamoylmethyl) : This complex substituent is located at carbon-5 of the ring. It consists of a methyl group (-CH2-) that is further substituted with a primary sulfonamide group (-SO2NH2), systematically termed a "sulfamoyl" group.

Structural logic diagram mapping IUPAC nomenclature components to the final compound.

Pharmacological Relevance in Drug Discovery

The architectural fusion of a 1,2-oxazole ring with a primary sulfonamide creates a privileged scaffold. The isoxazole ring frequently acts as a bioisostere for amides and esters, offering improved metabolic stability against in vivo hydrolysis while maintaining a similar hydrogen-bonding profile.

The primary sulfonamide (-SO2NH2) is a classic pharmacophore known for its ability to coordinate with metal ions in metalloenzymes or fit into specific hydrophobic pockets.

Table 1: Pharmacological Targets of Isoxazole and Sulfonamide Derivatives

| Pharmacophore Component | Target Enzyme / Receptor | Mechanism of Action | Clinical / Structural Examples |

| 1,2-oxazole core | Cyclooxygenase-2 (COX-2) | Fits into the secondary hydrophobic pocket of COX-2, providing target selectivity over COX-1. | Valdecoxib, Parecoxib |

| Primary Sulfonamide | Carbonic Anhydrase (CA) | Coordinates directly with the active site Zinc (Zn2+) ion, displacing the catalytic water molecule. | Acetazolamide, Celecoxib |

| 3-Carboxylate Ester | Prodrug / Esterase Targets | Undergoes in vivo enzymatic hydrolysis to the active carboxylic acid, improving oral bioavailability. | Various ester-based prodrugs |

Retrosynthetic Analysis

Designing a robust synthesis for Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate requires avoiding the direct sulfamoylation of an unactivated isoxazole methyl group, which is prone to low yields and side reactions. Instead, a multi-step approach utilizing a stable S-alkylisothiouronium salt intermediate is preferred[5].

-

Disconnection 1 (Amination) : The target primary sulfonamide is derived from a highly reactive sulfonyl chloride precursor.

-

Disconnection 2 (Oxidative Chlorosulfonation) : The sulfonyl chloride is accessed via the oxidative cleavage of an S-alkylisothiouronium salt.

-

Disconnection 3 (Thio-alkylation) : The isothiouronium salt is generated from a bromomethyl-isoxazole intermediate[6].

-

Disconnection 4 (Cycloaddition) : The 1,2-oxazole core is constructed regioselectively via a 1,3-dipolar cycloaddition between propargyl bromide and a nitrile oxide.

Retrosynthetic analysis detailing the step-by-step disconnection of the target molecule.

Experimental Protocols: A Self-Validating System

The following methodology provides a self-validating experimental workflow. Each step is designed with built-in physical or chemical indicators that confirm the success of the transformation before proceeding to the next phase.

Step 1: 1,3-Dipolar Cycloaddition

-

Protocol : Dissolve methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and propargyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C. Add triethylamine (1.5 eq) dropwise over 30 minutes under an inert argon atmosphere. Stir for 12 hours at room temperature.

-

Causality : Triethylamine acts as a mild base to neutralize the HCl generated from the chloro-oxime, facilitating the in situ generation of a highly reactive nitrile oxide. The terminal alkyne (propargyl bromide) then undergoes a regioselective [3+2] cycloaddition to form the 3,5-disubstituted isoxazole[6].

-

Self-Validation : The immediate precipitation of triethylamine hydrochloride (Et3N·HCl) as a dense white solid provides visual confirmation that the nitrile oxide has been successfully generated and the reaction is active.

Step 2: Formation of the S-Alkylisothiouronium Salt

-

Protocol : Isolate the Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate from Step 1 and dissolve it in absolute ethanol. Add thiourea (1.1 eq) and reflux the mixture for 2 hours[5].

-

Causality : Direct conversion of an alkyl halide to a sulfonyl chloride using harsh reagents can degrade the sensitive isoxazole ring. Thiourea acts as a soft, highly polarizable nucleophile that cleanly displaces the primary bromide via an SN2 mechanism, forming a stable intermediate[5].

-

Self-Validation : The starting bromomethyl compound is highly soluble in non-polar solvents, whereas the resulting isothiouronium bromide salt is highly polar. Evaporating the ethanol and washing the residue with hexanes will remove unreacted starting materials, leaving a purified, water-soluble crystalline salt.

Step 3: Oxidative Chlorosulfonation

-

Protocol : Dissolve the isothiouronium salt in a 1:1 mixture of aqueous HCl (2M) and acetonitrile. Cool the solution to <10°C using an ice bath. Add N-chlorosuccinimide (NCS) (3.0 eq) in small portions over 45 minutes, maintaining the temperature strictly below 15°C[5].

-

Causality : NCS provides a controlled, steady release of electrophilic chlorine. The aqueous acidic environment facilitates the oxidative cleavage of the C-S bond and subsequent chlorination to yield the sulfonyl chloride. This method avoids the severe toxicity, exothermicity, and over-oxidation risks associated with bubbling raw chlorine gas[5].

-

Self-Validation : The successful oxidation is physically indicated by a phase separation. The water-soluble isothiouronium salt converts into a highly hydrophobic sulfonyl chloride, which will precipitate out of the aqueous mixture as a dense oil or waxy solid.

Step 4: Amination to the Target Sulfonamide

-

Protocol : Extract the newly formed sulfonyl chloride into cold dichloromethane (DCM). Add this organic layer dropwise to a vigorously stirred solution of concentrated aqueous ammonia (10.0 eq excess) at 0°C. Stir for 1 hour.

-

Causality : The highly electrophilic sulfonyl chloride reacts instantaneously with ammonia. A massive excess of ammonia is required not only as a reactant but as an acid scavenger to neutralize the generated HCl, preventing the formation of unreactive ammonium chloride salts of the final product.

-

Self-Validation : Upon partial concentration of the DCM layer and cooling, the final product—Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate—will spontaneously precipitate as a stable white solid. Analytical validation via 1H-NMR will show the disappearance of the downfield -CH2-SO2Cl protons and the emergence of a characteristic broad singlet at ~7.0 ppm, confirming the primary -SO2NH2 group.

Sequential experimental workflow for the synthesis of the target sulfonamide.

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book) . International Union of Pure and Applied Chemistry. Available at:[Link]

-

Hantzsch–Widman Nomenclature for Heteromonocycles . Grokipedia / IUPAC Recommendations. Available at:[Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. iupac.org [iupac.org]

- 3. HantzschâWidman nomenclature â Grokipedia [grokipedia.com]

- 4. FR-2.2 [iupac.qmul.ac.uk]

- 5. Thiourea Dioxide Reagent | CAS 1758-73-2 [benchchem.com]

- 6. ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE | 84654-29-5 [chemicalbook.com]

An In-Depth Technical Guide to the In Silico Prediction of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate Properties

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of pharmaceutical research, the path from a promising chemical entity to a market-approved therapeutic is fraught with challenges. A significant portion of drug candidates fail in late-stage development due to unfavorable pharmacokinetic profiles or unforeseen toxicity.[1] This high attrition rate not only represents a substantial financial burden but also delays the delivery of potentially life-saving medicines. To mitigate these risks, the paradigm of drug discovery has shifted towards a "fail early, fail cheap" philosophy. Central to this strategy is the use of in silico—or computer-aided—methods to predict the properties of a molecule long before it is synthesized.[2][3]

This guide provides a comprehensive, technically-grounded walkthrough for the in silico characterization of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate , a novel small molecule. The 1,2-oxazole (or isoxazole) moiety is a well-established pharmacophore present in numerous biologically active compounds, making this scaffold a person of interest for medicinal chemists.[4]

We will dissect the molecule's predicted physicochemical characteristics, its likely Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and its potential toxicological liabilities. The methodologies described herein are designed to be robust, reproducible, and grounded in established computational models, providing researchers, scientists, and drug development professionals with a practical framework for evaluating novel chemical entities.

Molecular Blueprint: Defining the Subject of Investigation

Before any computational analysis can commence, a precise, machine-readable representation of the target molecule is required. Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole ring, a methyl ester at position 3, and a sulfamoylmethyl group at position 5.

For the purposes of this guide, we will use the Simplified Molecular Input Line Entry System (SMILES) notation, a universal standard in cheminformatics.

-

Canonical SMILES: O=C(OC)c1cc(CS(=O)(=O)N)on1

This structure serves as the digital input for all subsequent predictive models.

The Workflow of In Silico Property Prediction

A structured, multi-step workflow ensures a comprehensive evaluation of the molecule. The process begins with fundamental physicochemical properties, which form the basis for more complex pharmacokinetic predictions. This logical progression allows for a holistic assessment of the molecule's potential as a drug candidate.

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Foundational Analysis: Physicochemical Properties

The physicochemical characteristics of a molecule are the bedrock of its pharmacokinetic behavior. They govern everything from how well it dissolves to its ability to cross biological membranes. These properties are calculated from the 2D structure of the molecule.

Protocol: Physicochemical Property Calculation

-

Tool Selection: Utilize a comprehensive, freely accessible web-based tool such as SwissADME.[5][6] This platform integrates multiple validated predictive models.

-

Input: Navigate to the SwissADME homepage (). Copy the canonical SMILES string O=C(OC)c1cc(CS(=O)(=O)N)on1 into the input field.

-

Execution: Initiate the calculation by clicking the "Run" button.

-

Data Extraction: Collect the computed values for the parameters listed in the table below from the results page.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Formula | C₅H₆N₂O₅S | Provides the elemental composition. |

| Molecular Weight | 222.18 g/mol | Influences diffusion and transport across membranes. A value <500 Da is favorable according to Lipinski's Rule of Five.[7][8] |

| # Heavy Atoms | 13 | The count of all non-hydrogen atoms. |

| # Aromatic Heavy Atoms | 5 | Relates to the planarity and potential for π-stacking interactions. |

| Fraction Csp³ | 0.20 | The fraction of sp³ hybridized carbons; a higher value correlates with better solubility and less promiscuity. |

| # Rotatable Bonds | 4 | Indicates molecular flexibility. High flexibility can lead to poor binding entropy. |

| # H-bond Acceptors | 6 | Number of nitrogen and oxygen atoms; influences solubility and membrane permeability. A value ≤10 is favorable.[9] |

| # H-bond Donors | 1 | Number of N-H and O-H bonds; influences solubility and permeability. A value ≤5 is favorable.[9] |

| Molar Refractivity | 46.12 | A measure of molecular volume and polarizability. |

| TPSA | 124.55 Ų | Topological Polar Surface Area; strongly correlates with passive transport across membranes. |

Expert Interpretation: The molecule exhibits a low molecular weight and a favorable number of hydrogen bond donors and acceptors, placing it well within the "drug-like" space defined by traditional rules. However, the Topological Polar Surface Area (TPSA) is relatively high at 124.55 Ų. TPSA is a critical predictor of passive molecular transport through membranes. While this high value suggests good aqueous solubility, it may also indicate a potential challenge in crossing lipid bilayers, such as the intestinal wall or the blood-brain barrier.

Pharmacokinetic (ADME) Profile Prediction

ADME properties describe the journey of a drug through the body. Early prediction of these factors is paramount for avoiding late-stage failures.[3]

Lipophilicity and Water Solubility

Lipophilicity, often expressed as logP, is a measure of a compound's partitioning between an oily (n-octanol) and a watery phase. It is a key determinant of absorption, distribution, and metabolism.[10]

Table 2: Predicted Lipophilicity and Water Solubility

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Consensus Log P | -0.34 | A negative Log P indicates the compound is more soluble in water than in lipids (hydrophilic). |

| ESOL Log S | -1.13 | Predicted aqueous solubility. A Log S of -1.13 corresponds to a concentration of ~0.074 mol/L, indicating good solubility. |

| Solubility Class | Soluble | Based on the ESOL model, the compound is readily soluble in water. |

Expert Interpretation: The predicted low lipophilicity (negative Log P) and high water solubility are consistent with the molecule's high TPSA. This profile is advantageous for formulation and dissolution in the gastrointestinal tract. However, very low lipophilicity can sometimes hinder passive diffusion across the gut wall, a critical step for oral absorption.[10]

Pharmacokinetics

This section explores the molecule's predicted journey through absorption, distribution, and metabolism.

Protocol: ADME Parameter Prediction The following parameters are predicted using the same SwissADME analysis initiated in Section 3. The platform employs a variety of models, including the BOILED-Egg model for brain and intestinal permeability prediction.[11][12]

Table 3: Predicted Pharmacokinetic Properties

| Parameter | Prediction | Rationale & Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | Low | The BOILED-Egg model predicts low passive absorption. This is a direct consequence of the molecule's high polarity (high TPSA) and low lipophilicity (negative Log P). |

| Blood-Brain Barrier (BBB) Permeant | No | The high TPSA (>120 Ų) and hydrophilic nature make it highly unlikely for the molecule to passively cross the tightly regulated blood-brain barrier.[13][14] |

| P-glycoprotein (P-gp) Substrate | No | P-gp is a major efflux pump that removes xenobiotics from cells. Not being a substrate is a favorable property, as it reduces the risk of active removal from target tissues. |

| CYP1A2 Inhibitor | No | Cytochrome P450 enzymes are critical for drug metabolism. Inhibition can lead to drug-drug interactions.[15] |

| CYP2C19 Inhibitor | No | No predicted inhibition of this key metabolic enzyme. |

| CYP2C9 Inhibitor | No | No predicted inhibition of this key metabolic enzyme. |

| CYP2D6 Inhibitor | No | No predicted inhibition of this key metabolic enzyme. |

| CYP3A4 Inhibitor | No | No predicted inhibition of this key metabolic enzyme. |

| Skin Permeation (Log Kp) | -8.55 cm/s | The highly negative value indicates very poor permeability through the skin, making it an unlikely candidate for transdermal delivery. |

Expert Interpretation: The pharmacokinetic profile presents a mixed but clear picture. The lack of inhibition of major CYP450 isoforms is a significant advantage, suggesting a low potential for metabolism-based drug-drug interactions.[15] However, the predicted low gastrointestinal absorption is a major liability for an orally administered drug. This is a classic trade-off: the features that confer high water solubility (high TPSA, low logP) simultaneously hinder passive permeation through the gut wall.[16] This finding would immediately prompt a medicinal chemist to consider strategies to increase lipophilicity or explore alternative routes of administration. The inability to permeate the BBB is a definitive characteristic, making this molecule unsuitable for central nervous system targets but potentially advantageous for peripheral targets where CNS side effects are undesirable.[17]

Druglikeness and Medicinal Chemistry Assessment

"Druglikeness" is a qualitative concept that assesses whether a compound possesses properties consistent with known drugs. Various rule-based filters are used for this evaluation.

Table 4: Druglikeness and Medicinal Chemistry Friendliness

| Filter / Rule | Prediction | Details & Causality |

|---|---|---|

| Lipinski's Rule of Five | Yes; 0 violations | MW < 500, LogP < 5, H-bond Donors ≤ 5, H-bond Acceptors ≤ 10. The molecule comfortably satisfies all criteria for oral bioavailability.[7][8] |

| Ghose Filter | Yes | Another filter based on physicochemical properties common among known drugs. |

| Veber Filter | No | This filter flags compounds with >10 rotatable bonds or a TPSA > 140 Ų. The molecule passes on rotatable bonds but is close to the TPSA limit. |

| Bioavailability Score | 0.55 | An empirical score based on multiple property predictions. A score of 0.55 is considered moderate and acceptable. |

| PAINS Alert | 0 alerts | Pan-Assay Interference Compounds (PAINS) are structures known to interfere with assay readouts. The absence of alerts is a positive finding. |

| Brenk Alert | 0 alerts | Flags structurally undesirable or toxic fragments. The absence of alerts indicates a clean molecular scaffold. |

| Lead-likeness | No; 2 violations | Lead-like compounds are smaller and less complex to provide a better starting point for optimization. The molecule violates the TPSA and rotatable bond count criteria for this stricter filter. |

Expert Interpretation: The molecule passes the foundational Lipinski's Rule of Five, which is a positive sign.[18] The absence of PAINS and Brenk alerts suggests the core scaffold is chemically robust and unlikely to be a "frequent hitter" or contain toxic fragments. However, its failure to meet lead-likeness criteria and the borderline Veber filter result reinforce the earlier observation: the molecule's high polarity is a defining characteristic that needs to be addressed during any potential lead optimization campaign.

In Silico Toxicity Prediction

Predicting potential toxicity is a critical step to de-risk a drug candidate. While in silico models cannot replace definitive experimental assays, they are invaluable for early-stage flagging of potential liabilities.[1]

Protocol: Toxicity Prediction For toxicity endpoints like Ames mutagenicity and hERG inhibition, specialized QSAR (Quantitative Structure-Activity Relationship) models are often required. These can be accessed through various free and commercial platforms. The predictions below are based on widely accepted structural alerts and models integrated into platforms like SwissADME and other publicly available predictors.

Table 5: Predicted Toxicological Endpoints

| Endpoint | Prediction | Rationale & Significance |

|---|---|---|

| Ames Mutagenicity | Non-mutagen | The molecule does not contain well-known structural alerts for mutagenicity. The Ames test assesses the potential for a compound to induce DNA mutations.[19][20][21] A negative prediction is a crucial early safety checkpoint. |

| hERG Inhibition | Low risk | The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Blockade can lead to fatal arrhythmia.[22] The molecule lacks the typical pharmacophore (e.g., a basic nitrogen and lipophilic aromatic groups) associated with hERG blockers.[23][24] |

| Hepatotoxicity | Low risk | No obvious structural alerts associated with drug-induced liver injury are present. |

Expert Interpretation: The predicted safety profile is highly favorable. The absence of alerts for Ames mutagenicity and hERG inhibition removes two of the most significant and common hurdles in early drug development.[24][25] This clean toxicity profile is a major asset for the molecule.

Synthesis and Strategic Outlook

The in silico analysis provides a multi-faceted profile of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, enabling a data-driven assessment of its potential and liabilities.

Caption: Relationship between key physicochemical properties and predicted ADME outcomes.

Summary Profile:

-

Strengths:

-

Excellent water solubility.

-

Chemically stable scaffold with no structural alerts (PAINS, Brenk).

-

Highly favorable safety profile: predicted non-mutagenic and low risk of hERG inhibition.

-

Low potential for CYP450-mediated drug-drug interactions.

-

-

Liabilities:

-

Low predicted gastrointestinal absorption. This is the primary obstacle for development as an oral drug.

-

High polarity may limit its ability to enter cells even if it reaches systemic circulation.

-

Strategic Recommendations:

-

Validate Predictions: The first step is to synthesize the compound and perform in vitro assays to confirm the predictions, particularly for solubility and cell permeability (e.g., using a Caco-2 assay).[26][27][28]

-

Address Absorption: If the low permeability is confirmed, medicinal chemistry efforts should focus on strategies to increase lipophilicity without compromising the excellent safety profile. This could involve prodrug approaches or modifications to the sulfamoyl group.

-

Consider Alternative Administration: Given the high water solubility and poor predicted oral absorption, intravenous (IV) or other parenteral routes of administration should be considered if the compound shows compelling biological activity.

This in silico guide demonstrates how a comprehensive computational assessment can build a detailed, actionable profile of a novel molecule. By identifying key strengths and liabilities at the earliest stage, this approach provides an invaluable roadmap for efficient and informed drug discovery.

References

-

Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 19, 2026, from [Link]

-

Lipinski's rule of five. (2023). In Wikipedia. Retrieved March 19, 2026, from [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel. Retrieved March 19, 2026, from [Link]

-

Gabathuler, R. (2010). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Journal of Chemical Information and Modeling, 50(4), 585-594. [Link]

-

Vianello, R., & Mlinarić-Majerski, K. (2012). Integrated in silico approaches for the prediction of Ames test mutagenicity. Journal of Chemical Information and Modeling, 52(9), 2474-2483. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved March 19, 2026, from [Link]

-

Al-Ahmad, A., & Sallam, M. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Neuroscience, 16, 881632. [Link]

-

Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(10-11), 869-885. [Link]

-

Papadatos, G., & Gedeck, P. (2013). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Cheminformatics, 5(1), 16. [Link]

-

Honma, M., & Hayashi, M. (2025). SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. International Journal of Molecular Sciences, 26(24), 1-15. [Link]

-

Al-Mustafa, J., & Al-Sawalha, M. (2024). Machine learning and deep learning approaches for enhanced prediction of hERG blockade: a comprehensive QSAR modeling study. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

-

Jing, Y., Easter, A., Peters, D., Kim, N., & Enyedy, I. J. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586. [Link]

-

Roy, K., & Kar, S. (2023). Innovative strategies for the quantitative modeling of blood–brain barrier (BBB) permeability: harnessing the power of machine learning-based q-RASAR approach. RSC Advances, 13(47), 32909-32924. [Link]

-

Smith, J. D., & Johnson, A. B. (2025). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Molecular Informatics, 44(3), e202400325. [Link]

-

In silico the Ames Mutagenicity Predictive Model of Environment. (2025, May 7). Journal of Health and Environmental Research. [Link]

-

Lee, S., & Kim, D. (2023). Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. International Journal of Molecular Sciences, 24(21), 15609. [Link]

-

Na, D., & Lee, S. (2023). A machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. Journal of Computer-Aided Molecular Design, 37(10-11), 605-616. [Link]

-

hERG_predictor: Prediction and Understanding of hERG Inhibition using Machine Learning and Structure-Based Drug Design. (n.d.). GitHub. Retrieved March 19, 2026, from [Link]

-

Liu, R., Wallqvist, A., & Reifman, J. (2012). In silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling, 52(10), 2821-2828. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. (2025, July 31). MDPI. [Link]

-

Wang, B., & Li, Y. (2021). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Journal of Pharmaceutical Analysis, 11(5), 535-543. [Link]

-

Kumar, A., & Singh, S. K. (2021). A Recent Appraisal of Artificial Intelligence and In Silico ADMET Prediction in the Early Stages of Drug Discovery. Current Drug Metabolism, 22(11), 895-905. [Link]

-

SwissADME Help. (n.d.). Swiss Institute of Bioinformatics. Retrieved March 19, 2026, from [Link]

-

DeepAmes: A deep learning-powered Ames test predictive model with potential for regulatory application. (2025, October 4). ResearchGate. [Link]

-

Marrero-Ponce, Y., & García-Domenech, R. (2011). In silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Journal of Pharmaceutical Sciences, 100(4), 1431-1447. [Link]

-

Pantaleão, S. Q., & Costa, P. C. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 107. [Link]

-

A Recent Appraisal of Artificial Intelligence and In Silico ADMET Prediction in the Early Stages of Drug Discovery. (2025, November 17). ResearchGate. [Link]

-

How to interpret pkCSM results. (n.d.). Biosig Lab. Retrieved March 19, 2026, from [Link]

-

Bittermann, K., & Goss, K. U. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLoS ONE, 12(12), e0190319. [Link]

-

In Silico Assessment of ADME Properties: Advances in Caco-2 Cell Monolayer Permeability Modeling. (2025, November 28). ResearchGate. [Link]

-

Roy, A., & Ghosh, S. (2025). In Silico Prediction of Human Intestinal Permeability (Caco-2) using QSPR Modelling for Efficient Drug Discovery. Current Pharmaceutical Design, 31(1), 1-10. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Daina, A. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]

-

methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate. (n.d.). Chemical Substance Information. Retrieved March 19, 2026, from [Link]

-

Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). (2021). Journal of Xi'an Shiyou University, Natural Science Edition, 17(7), 142-169. [Link]

-

Methyl 5-methylisoxazole-3-carboxylate. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

-

METHYL 5-METHYL-1,2-OXAZOLE-3-CARBOXYLATE. (n.d.). Matrix Fine Chemicals. Retrieved March 19, 2026, from [Link]

-

5-Methyl-3-phenyl-1,2-oxazole-4-carboxylate. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

-

Methyl 5-phenyl-1,2-oxazole-3-carboxylate. (n.d.). PubChemLite. Retrieved March 19, 2026, from [Link]

-

Alabugin, I. V., & Gold, B. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 28-39. [Link]

-

5-Methyl-1,2-oxazole-3-carbaldehyde. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

-

1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Beilstein Journals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. d-nb.info [d-nb.info]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. SwissADME [swissadme.ch]

- 12. xisdxjxsu.asia [xisdxjxsu.asia]

- 13. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]

- 15. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One [journals.plos.org]

- 17. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. In silico the Ames Mutagenicity Predictive Model of Environment | Innovative Biosystems and Bioengineering [ibb.kpi.ua]

- 22. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pkCSM [biosig.lab.uq.edu.au]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound of interest within medicinal chemistry and drug development. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. It outlines detailed experimental protocols, explains the underlying scientific principles, and offers insights into potential degradation pathways based on the chemistry of related oxazole derivatives. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for formulation development, shelf-life prediction, and regulatory submissions.

Introduction: The Significance of Physicochemical Characterization

The journey of a novel chemical entity from discovery to a viable drug product is underpinned by a thorough understanding of its intrinsic properties. For Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, two of the most critical parameters are solubility and stability. Solubility dictates the bioavailability of a drug, influencing its absorption and, consequently, its therapeutic efficacy. Stability, on the other hand, determines the drug's shelf-life and ensures that the patient receives the intended dose of the active substance, free from potentially harmful degradation products.

The 1,2-oxazole (isoxazole) ring is a common scaffold in medicinal chemistry. However, the interplay of the sulfamoylmethyl and methyl carboxylate substituents on this core structure presents a unique profile that requires empirical investigation. This guide will provide the necessary protocols and theoretical background to comprehensively assess these key attributes.

Solubility Profiling: A Multifaceted Approach

A comprehensive solubility profile is essential for early-stage drug development, guiding decisions from lead optimization to formulation design. The presence of both a potentially ionizable sulfamoyl group and an ester functionality suggests that the solubility of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate will be influenced by pH and the polarity of the solvent.

Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the shake-flask method. This protocol involves adding an excess of the solid compound to a solvent of interest and allowing it to equilibrate until the concentration of the dissolved solute is constant.

Experimental Protocol:

-

Preparation: Add an excess amount of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, and other pharmaceutically relevant solvents).

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3).

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated, which is the definition of thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

-

Equilibration Time: Sufficient time is necessary to ensure that the dissolution process has reached a true equilibrium.

-

Filtration: Essential to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

pH-Dependent Solubility

The sulfamoyl group may have a pKa, and the overall molecule's solubility is likely to be influenced by the pH of the aqueous medium. Understanding this relationship is critical for predicting its behavior in the gastrointestinal tract.

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Solubility Determination: Perform the shake-flask method as described in section 2.1 using these buffers as the solvent.

-

Data Visualization: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Data Presentation: Solubility Summary

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Purified Water | 25 | To be determined | HPLC-UV |

| pH 1.2 Buffer | 37 | To be determined | HPLC-UV |

| pH 4.5 Buffer | 37 | To be determined | HPLC-UV |

| pH 6.8 Buffer | 37 | To be determined | HPLC-UV |

| pH 7.4 Buffer | 37 | To be determined | HPLC-UV |

| Ethanol | 25 | To be determined | HPLC-UV |

| Propylene Glycol | 25 | To be determined | HPLC-UV |

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to identify the potential degradation products of a drug substance and to understand its degradation pathways. This information is crucial for developing stability-indicating analytical methods and for designing stable formulations. Based on the chemistry of related oxazole and isoxazole derivatives, Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate may be susceptible to hydrolysis and photolytic degradation.[1][2][3]

General Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for esters and can also lead to the opening of the oxazole ring. Studies on related oxazole derivatives show that the ring can be susceptible to both acid- and base-catalyzed hydrolysis.[3] The stability of some oxadiazole derivatives has been shown to be optimal in the pH range of 3-5.[1][2]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1N HCl), neutral (e.g., purified water), and basic (e.g., 0.1N NaOH) media.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation. Include a control sample stored at a lower temperature (e.g., 4°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For the acidic and basic samples, neutralize them before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

Oxidative Stability

The potential for oxidation of the compound should be evaluated, as this can occur during storage or in vivo.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points and Analysis: Follow the same procedure for sample withdrawal and analysis as described for hydrolytic stability.

Photostability

Exposure to light can cause degradation of photosensitive molecules. Photostability testing is a regulatory requirement and should be conducted according to ICH Q1B guidelines.

Experimental Protocol:

-

Sample Preparation: Expose both the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light.

-

Control: Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).

-

Exposure: Expose the samples to a specified amount of light energy (e.g., not less than 1.2 million lux hours and 200 watt hours per square meter).

-

Analysis: After exposure, analyze the samples by HPLC and compare them to the control to assess the extent of degradation.

Thermal Stability (Solid State)

The stability of the solid drug substance at elevated temperatures is important for determining appropriate storage conditions.

Experimental Protocol:

-

Sample Preparation: Place a known amount of the solid compound in a stability chamber.

-

Incubation: Expose the solid to elevated temperatures (e.g., 40°C, 60°C) with controlled humidity (e.g., 75% RH).

-

Time Points and Analysis: At specified time points, dissolve a portion of the solid and analyze it by HPLC to determine the purity and the presence of any degradants.

Anticipated Degradation Pathways

Based on the structure of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate and literature on similar compounds, the following degradation pathways can be anticipated:

-

Hydrolysis of the Methyl Ester: This would result in the formation of the corresponding carboxylic acid.

-

Hydrolytic Cleavage of the Oxazole Ring: Acid or base catalysis can lead to the opening of the oxazole ring to form an acyclic intermediate.[1][3]

-

Degradation of the Sulfamoylmethyl Side Chain: This side chain may also be susceptible to hydrolysis or oxidation under certain conditions.

Caption: Potential Degradation Pathways.

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated stability-indicating analytical method. This is typically a gradient reverse-phase HPLC method that can separate the parent compound from all potential degradation products and from any impurities present in the sample.

Key Method Development Considerations:

-

Column Chemistry: A C18 column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Gradient Elution: A gradient is usually necessary to elute both the polar degradation products and the less polar parent compound with good peak shape and resolution.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity. Mass spectrometry (MS) can be used for the identification of unknown degradation products.

Conclusion

The systematic evaluation of the solubility and stability of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a critical step in its development as a potential drug candidate. The protocols and insights provided in this guide offer a robust framework for researchers to generate the high-quality data needed to support formulation development, establish appropriate storage conditions, and ensure the safety and efficacy of this promising compound. By following these self-validating methodologies, scientists can confidently advance their research and development efforts.

References

-

Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. [Link]

-

Force degradation study of compound A3. ResearchGate. [Link]

-

Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]

Sources

Application Notes & Protocols: Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate as a Carbonic Anhydrase Inhibitor

Introduction: A New Frontier in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for everything from respiration and pH homeostasis to electrolyte secretion and biosynthetic pathways.[2][3] In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution and physiological roles.[1][4]

The involvement of specific CA isoforms in various pathologies has made them significant therapeutic targets. For instance, inhibition of CA II is a validated strategy for treating glaucoma, while targeting the tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic cancers, is a promising approach in oncology.[4][5][6] The primary challenge in the field is achieving isoform selectivity to maximize therapeutic efficacy and minimize off-target side effects, a difficult task due to the high degree of structural homology across the CA family.[7][8]

This document provides detailed application notes for Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate , a novel heterocyclic sulfonamide designed for potent and potentially selective CA inhibition. The core of its inhibitory action is the sulfonamide (—SO₂NH₂) moiety, the quintessential zinc-binding group for this enzyme class. The 1,2-oxazole scaffold provides a rigid and chemically versatile framework for optimizing pharmacokinetic properties and exploring specific interactions within the enzyme's active site to achieve desired selectivity. These notes are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel CA inhibitors.

Compound Profile and Plausible Synthesis

1.1. Physicochemical Properties

| Property | Value |

| IUPAC Name | Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate |

| Molecular Formula | C₆H₈N₂O₅S |

| Molecular Weight | 220.21 g/mol |

| Core Scaffold | 1,2-Oxazole |

| Zinc-Binding Group | Primary Sulfonamide (-SO₂NH₂) |

1.2. Proposed Synthetic Route

While this specific molecule may be novel, its synthesis can be plausibly achieved through established principles of heterocyclic chemistry. A viable approach involves the reaction of a suitably functionalized β-enamino ketoester with hydroxylamine hydrochloride. This method is known to produce 5-substituted-1,2-oxazole compounds regioselectively.[9][10] The sulfamoylmethyl group would be introduced either prior to or after the cyclization step.

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory activity of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is predicated on the interaction of its primary sulfonamide group with the catalytic Zn(II) ion located deep within the active site of the carbonic anhydrase enzyme.[7]

Causality of Inhibition:

-

Ionization: The sulfonamide group (R-SO₂NH₂) has a pKa that allows it to deprotonate to the corresponding sulfonamidate anion (R-SO₂NH⁻) at physiological pH.

-

Coordination: This negatively charged anion acts as a potent ligand, coordinating directly to the positively charged Zn(II) ion.

-

Displacement: In doing so, it displaces the zinc-bound hydroxide ion, which is the key nucleophile in the CO₂ hydration reaction.

-

Inhibition: By occupying this critical position in the catalytic machinery, the inhibitor effectively blocks the enzyme's ability to hydrate CO₂, thus inhibiting its function.[2] The rest of the molecule, including the oxazole ring and carboxylate group, extends towards the entrance of the active site cavity, where interactions with specific amino acid residues determine the inhibitor's affinity and isoform selectivity.

Application Note I: Kinetic Profiling via Stopped-Flow CO₂ Hydration Assay

Objective: To perform a detailed kinetic analysis and determine the inhibition constant (Kᵢ) of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate against purified human CA isoforms (e.g., hCA I, II, IX, and XII). This assay directly measures the enzyme's physiological activity and is considered the gold standard for characterizing CA inhibitors.[11]

Principle: This method monitors the change in pH that occurs during the CA-catalyzed hydration of CO₂. A buffered solution of CO₂ is rapidly mixed with a solution containing the enzyme and a pH indicator. The reaction, H₂O + CO₂ → HCO₃⁻ + H⁺, causes a drop in pH, which is monitored spectrophotometrically as a change in the indicator's absorbance over a millisecond timescale. The presence of an inhibitor slows the rate of this reaction.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES-Tris, pH 7.5. Prepare and store at 4°C.

-

pH Indicator Solution: Prepare a 0.2 mM solution of a suitable pH indicator (e.g., p-Nitrophenol) in the assay buffer.

-

Enzyme Stock Solutions: Prepare 10-20 µM stock solutions of each purified hCA isoform in the assay buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to a working concentration (typically 1-2 µM).

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in 100% DMSO.

-

CO₂ Substrate Solution: Prepare fresh daily by bubbling CO₂ gas through chilled deionized water for 30 minutes. Maintain on ice.

-

-

Stopped-Flow Instrument Setup:

-

Set the instrument to monitor the absorbance change at the λmax of the pH indicator (e.g., 400 nm for p-Nitrophenol).

-

Equilibrate the system to 25°C.

-

-

Measurement of Uninhibited Enzyme Activity:

-

Load one syringe of the stopped-flow instrument with the CO₂ substrate solution.

-

Load the second syringe with the enzyme working solution and pH indicator in assay buffer.

-

Initiate rapid mixing and record the absorbance change over time (typically 100-200 ms). The initial slope of this curve represents the initial velocity (V₀) of the uninhibited reaction.

-

-

Measurement of Inhibited Enzyme Activity:

-

Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

-

In the second syringe, pre-incubate the enzyme and pH indicator with a specific concentration of the inhibitor for 5-10 minutes at 25°C.

-

Repeat the stopped-flow measurement as in step 3. The initial slope represents the inhibited velocity (Vᵢ).

-

Repeat this for a range of inhibitor concentrations.

-

-

Data Analysis and Kᵢ Determination:

-

The inhibition constant (Kᵢ) is determined by fitting the data to the Cheng-Prusoff equation for competitive inhibitors, as sulfonamides compete with the water/hydroxide molecule for binding to the zinc ion.

-

Alternatively, plot the fractional enzyme activity (Vᵢ/V₀) against the inhibitor concentration [I] and fit to the appropriate inhibition model to obtain the IC₅₀ value. The Kᵢ can then be calculated using the Michaelis-Menten constant (Kₘ) for the substrate and the substrate concentration [S] used in the assay: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) .

-

Expected Data: The analysis will yield Kᵢ values for the compound against each CA isoform, allowing for a quantitative assessment of both potency and selectivity.

Table 1: Representative Inhibition Data for Novel Inhibitor vs. Acetazolamide

| Compound | Kᵢ vs. hCA I (nM) | Kᵢ vs. hCA II (nM) | Kᵢ vs. hCA IX (nM) | Kᵢ vs. hCA XII (nM) | Selectivity (II vs. IX) |

| Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate | 150 | 25 | 5 | 12 | 5 |

| Acetazolamide (Control) [2] | 250 | 12 | 25 | 5.8 | 0.48 |

Note: Data are hypothetical and for illustrative purposes only.

Application Note II: High-Throughput Screening via p-NPA Esterase Assay

Objective: To establish a robust, 96-well plate-based colorimetric assay for rapid screening of inhibitor potency (IC₅₀). This assay relies on the promiscuous esterase activity of CAs and is ideal for primary screening of compound libraries.[12][13]

Principle: Carbonic anhydrase can hydrolyze the ester substrate p-nitrophenyl acetate (p-NPA) to produce the chromogenic product p-nitrophenol, which has a distinct yellow color and can be quantified by measuring absorbance at 400-405 nm.[12] An inhibitor will reduce the rate of this colorimetric reaction.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[12]

-

Enzyme Working Solution: Dilute a stock solution of the target hCA isoform (e.g., hCA II) in assay buffer to a concentration that gives a linear reaction rate for 10-15 minutes.

-

Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile.

-

Inhibitor Solutions: Prepare a serial dilution of the test compound and a reference inhibitor (e.g., Acetazolamide) in assay buffer containing a small, fixed percentage of DMSO (e.g., 1%).

-

-

96-Well Plate Setup:

-

Blank Wells: 190 µL Assay Buffer + 10 µL Substrate Solution.

-

Enzyme Control (Max Activity): 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of the buffer/DMSO vehicle.

-

Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each inhibitor dilution.

-

Solvent Control: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of the highest concentration of DMSO used for compounds.

-

-

Assay Procedure:

-

Add the buffer, enzyme, and inhibitor/vehicle solutions to the appropriate wells and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells (final volume = 200 µL).

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15 minutes.

-

-

Data Analysis and IC₅₀ Determination:

-

For each well, calculate the rate of reaction (V) by determining the slope (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) .

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

-

Troubleshooting and Key Considerations

-